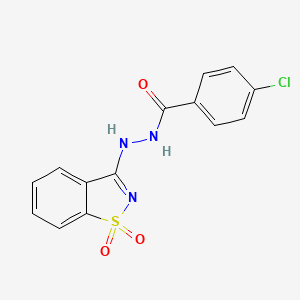
4-chloro-N'-(1,1-dioxido-1,2-benzothiazol-3-yl)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N’-(1,1-dioxido-1,2-benzothiazol-3-yl)benzohydrazide est un composé organique complexe qui comporte un fragment benzohydrazide lié à un cycle benzothiazole
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 4-chloro-N’-(1,1-dioxido-1,2-benzothiazol-3-yl)benzohydrazide implique généralement la réaction de la 4-chlorobenzohydrazide avec le chlorure de 1,1-dioxido-1,2-benzothiazol-3-yle dans des conditions contrôlées. La réaction est généralement effectuée dans un solvant tel que le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO) à des températures élevées pour faciliter la formation du produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à flux continu et d’équipements de synthèse automatisés peut améliorer l’efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir des produits de haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
La 4-chloro-N’-(1,1-dioxido-1,2-benzothiazol-3-yl)benzohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le composé en ses amines ou thiols correspondants.
Substitution : L’atome de chlore dans le fragment benzohydrazide peut être substitué par d’autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène (H₂O₂) et le permanganate de potassium (KMnO₄).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) et l’hydrure de lithium et d’aluminium (LiAlH₄) sont souvent utilisés.
Substitution : Des nucléophiles comme les amines, les thiols et les alcoolates peuvent être utilisés en milieu basique pour réaliser des réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines ou des thiols.
4. Applications de la recherche scientifique
La 4-chloro-N’-(1,1-dioxido-1,2-benzothiazol-3-yl)benzohydrazide présente plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisée comme brique élémentaire pour la synthèse de molécules plus complexes.
Biologie : Étudiée pour son potentiel en tant qu’agent antimicrobien ou antiviral.
Médecine : Explorée pour ses propriétés thérapeutiques potentielles, notamment des activités anticancéreuses et anti-inflammatoires.
Industrie : Utilisée dans le développement de matériaux et de revêtements de pointe.
Applications De Recherche Scientifique
4-Chloro-N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)benzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
Le mécanisme d’action de la 4-chloro-N’-(1,1-dioxido-1,2-benzothiazol-3-yl)benzohydrazide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut inhiber certaines enzymes ou certains récepteurs, conduisant aux effets biologiques observés. Par exemple, il peut agir comme un inhibiteur d’enzymes microbiennes, présentant ainsi des propriétés antimicrobiennes.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-chloro-N’-(1,1-dioxido-1,2-benzothiazol-2-yl)benzohydrazide
- 4-chloro-N’-(1,1-dioxido-1,2-benzothiazol-4-yl)benzohydrazide
- 4-chloro-N’-(1,1-dioxido-1,2-benzothiazol-5-yl)benzohydrazide
Unicité
La 4-chloro-N’-(1,1-dioxido-1,2-benzothiazol-3-yl)benzohydrazide est unique en raison de son motif de substitution spécifique et de la présence de fragments benzohydrazide et benzothiazole. Cette structure unique contribue à ses propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C14H10ClN3O3S |
|---|---|
Poids moléculaire |
335.8 g/mol |
Nom IUPAC |
4-chloro-N'-(1,1-dioxo-1,2-benzothiazol-3-yl)benzohydrazide |
InChI |
InChI=1S/C14H10ClN3O3S/c15-10-7-5-9(6-8-10)14(19)17-16-13-11-3-1-2-4-12(11)22(20,21)18-13/h1-8H,(H,16,18)(H,17,19) |
Clé InChI |
RKTLFUOJXIIVKG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NNC(=O)C3=CC=C(C=C3)Cl |
Solubilité |
48.3 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tetrahydrofuran-2-ylmethyl 2-methyl-5-oxo-7-(thiophen-2-yl)-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11613084.png)
![4-amino-N-{(5Z)-5-[2-(4-methylphenyl)-2-oxoethylidene]-4-oxo-4,5-dihydro-1H-imidazol-2-yl}benzenesulfonamide](/img/structure/B11613092.png)
![1-benzyl-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11613097.png)
![6-(4-Methoxyphenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11613115.png)
![7-(butan-2-yl)-N-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11613121.png)
![6-Imino-7-(2-methoxyethyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11613125.png)
![4-bromo-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11613128.png)
![(7Z)-7-(3-bromobenzylidene)-3-(4-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11613129.png)
![5-butyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11613142.png)
![4-[4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11613164.png)

![5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B11613180.png)
![ethyl (3-{(E)-[1-(4-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B11613187.png)
![Methyl 4-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate](/img/structure/B11613193.png)
